

Application Notes and Protocols: Functionalization of Gold Nanoparticles with Amine-PEG6-thiol

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Compound of Interest

Compound Name: Amine-PEG6-thiol

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Introduction

Gold nanoparticles (AuNPs) are at the forefront of nanotechnology research, offering significant potential in biomedical applications such as drug delivery, bioimaging, and diagnostics.[1] Their utility is greatly enhanced through surface functionalization, which allows for the attachment of various biomolecules and targeting ligands.[2][3] This document provides detailed application notes and protocols for the functionalization of gold nanoparticles with **Amine-PEG6-thiol**.

The **Amine-PEG6-thiol** linker is a heterobifunctional molecule ideal for modifying AuNP surfaces. The thiol group (-SH) exhibits a strong affinity for the gold surface, forming a stable self-assembled monolayer.[4] The polyethylene glycol (PEG) spacer enhances the colloidal stability of the nanoparticles by providing a hydrophilic shield, which reduces non-specific protein adsorption and aggregation in biological media.[5] The terminal amine group (-NH₂) provides a reactive site for the covalent conjugation of a wide range of molecules, including drugs, proteins, and nucleic acids.

Key Applications

Functionalization of AuNPs with **Amine-PEG6-thiol** is a critical step for a variety of advanced applications:

- **Targeted Drug Delivery:** The terminal amine group can be conjugated with targeting moieties such as antibodies or peptides to direct the AuNPs to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.
- **Bioimaging:** Fluorescent dyes or contrast agents can be attached to the amine terminus, enabling the use of functionalized AuNPs as probes for cellular and in vivo imaging.
- **Biosensing:** The ability to attach biorecognition elements to the AuNP surface allows for the development of sensitive and selective biosensors.
- **Gene Delivery:** The positively charged amine group can facilitate the electrostatic binding of negatively charged genetic material like siRNA or plasmids for gene therapy applications.

Experimental Protocols

This section details the protocols for the synthesis of citrate-stabilized gold nanoparticles and their subsequent functionalization with **Amine-PEG6-thiol**.

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)

This protocol describes the synthesis of ~15 nm gold nanoparticles.

Materials:

- Tetrachloroauric (III) acid (HAuCl_4) solution (1 mM)
- Trisodium citrate dihydrate solution (38.8 mM)
- Ultrapure water (18.2 $\text{M}\Omega\cdot\text{cm}$)
- All glassware must be scrupulously cleaned.

Procedure:

- In a clean round-bottom flask, bring 50 mL of 1 mM HAuCl_4 solution to a rolling boil with vigorous stirring.

- Rapidly inject 5 mL of 38.8 mM trisodium citrate solution into the boiling HAuCl₄ solution.
- The solution color will change from yellow to colorless, then to a deep red or wine color, indicating the formation of AuNPs.
- Continue boiling and stirring for an additional 15 minutes.
- Remove the flask from the heat and allow it to cool to room temperature while still stirring.
- Store the resulting citrate-stabilized AuNP solution at 4°C.

Protocol 2: Functionalization with Amine-PEG6-thiol

This protocol outlines the ligand exchange process to functionalize the citrate-stabilized AuNPs.

Materials:

- Citrate-stabilized AuNP solution (from Protocol 1)
- **Amine-PEG6-thiol** (HS-PEG6-NH₂)
- Phosphate-buffered saline (PBS), pH 7.4
- Ultrapure water

Procedure:

- Prepare a stock solution of **Amine-PEG6-thiol** in ultrapure water or a suitable buffer like PBS. To facilitate handling, a stock solution can be made by dissolving the reagent in dimethylsulfoxide (DMSO) or dimethylformamide (DMF).
- To the citrate-stabilized AuNP solution, add the **Amine-PEG6-thiol** solution. A common molar ratio is a significant excess of the thiol linker to ensure complete surface coverage (e.g., $>3 \times 10^4$ HS-PEGs/GNP).
- Allow the mixture to react overnight at room temperature with gentle stirring. This allows for the displacement of the citrate ions by the thiol groups on the AuNP surface.

- Purify the functionalized AuNPs to remove excess unbound **Amine-PEG6-thiol**. This is typically achieved by centrifugation. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., 15,000 rpm for 30 minutes).
- After centrifugation, carefully remove the supernatant and resuspend the nanoparticle pellet in a fresh buffer solution, such as PBS.
- Repeat the centrifugation and resuspension steps at least two to three times to ensure complete removal of unreacted reagents.
- The final purified **Amine-PEG6-thiol** functionalized AuNPs can be stored at 4°C for further use.

Characterization of Functionalized Nanoparticles

Thorough characterization is essential to confirm successful functionalization and to understand the properties of the resulting nanoparticles.

UV-Visible Spectroscopy:

- Purpose: To monitor the stability and surface changes of the AuNPs.
- Expected Outcome: A red-shift in the surface plasmon resonance (SPR) peak is typically observed after ligand exchange, indicating a change in the local refractive index at the nanoparticle surface.

Dynamic Light Scattering (DLS):

- Purpose: To measure the hydrodynamic diameter of the nanoparticles.
- Expected Outcome: An increase in the hydrodynamic diameter is expected after functionalization due to the addition of the PEG layer.

Zeta Potential Measurement:

- Purpose: To determine the surface charge of the nanoparticles.

- Expected Outcome: A change in zeta potential confirms the modification of the nanoparticle surface. Citrate-stabilized AuNPs have a negative zeta potential. The final zeta potential of **Amine-PEG6-thiol** functionalized AuNPs will depend on the pH of the solution. At neutral pH, the amine group will be protonated, leading to a positive or less negative surface charge. For instance, one study observed a drastic change in surface charge to +22 mV after capping with allylamine.

Data Presentation

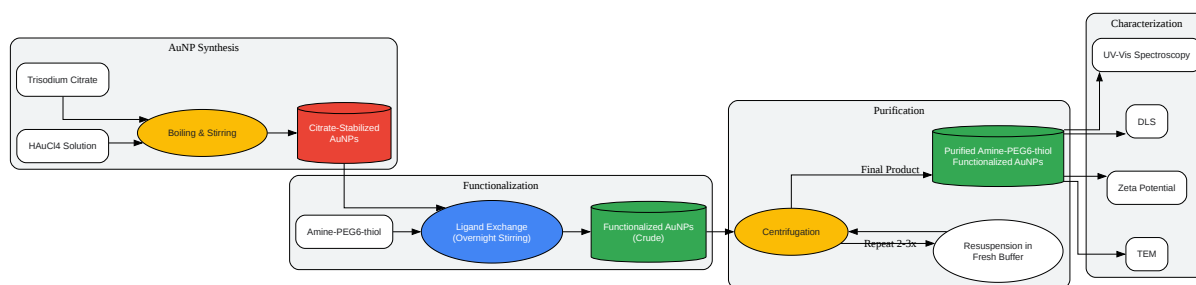
The following tables summarize typical quantitative data obtained before and after functionalization of gold nanoparticles.

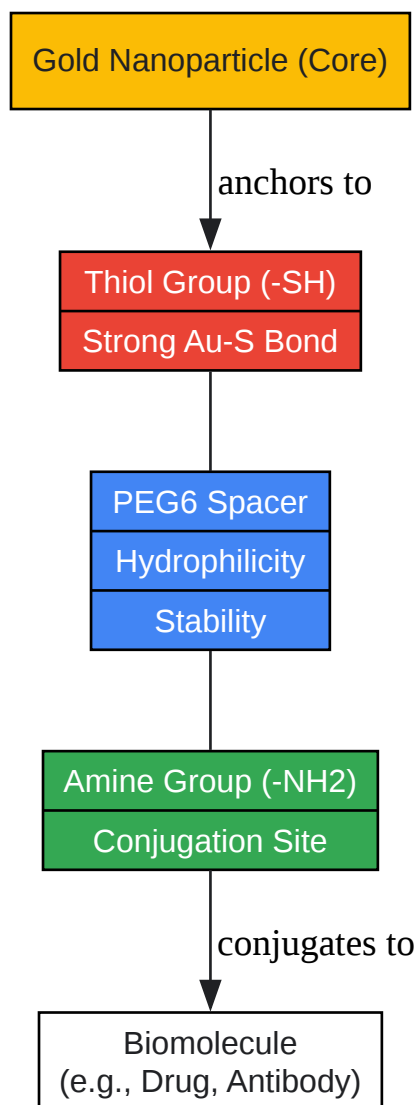
Table 1: Physicochemical Properties of Gold Nanoparticles Before and After Functionalization.

Parameter	Citrate-Stabilized AuNPs	Amine-PEG-Thiol Functionalized AuNPs	Reference
Core Diameter (TEM)	~15 nm	~15 nm	
Hydrodynamic Diameter (DLS)	~27-29 nm	~31-44 nm	
Zeta Potential	-33 to -45 mV	Can shift to positive values (e.g., +22 mV) depending on pH	
UV-Vis λ_{max}	~520 nm	~526 nm (red-shifted)	

Visualizations

Experimental Workflow





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